molecular formula C6H12N4 B7829250 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine

2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine

Cat. No.: B7829250
M. Wt: 140.19 g/mol
InChI Key: JWJHMYMDLQESHV-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H12N4. It belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine typically involves the reaction of ethyl azide with an appropriate amine under specific conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring. The reaction conditions include the use of a copper(I) catalyst, such as copper(I) bromide, and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It has been investigated for its use in drug design and development, particularly in the creation of new therapeutic agents.

  • Industry: Its applications extend to the development of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to cell death. The specific molecular targets and pathways can vary depending on the biological context and the type of activity being studied.

Comparison with Similar Compounds

2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine is similar to other 1,2,3-triazole derivatives, such as 1,2,4-triazole and indole derivatives. it has unique properties that distinguish it from these compounds:

  • 1,2,4-Triazole Derivatives: These compounds have a different ring structure and may exhibit different biological activities.

  • Indole Derivatives: Indole derivatives contain a different heterocyclic core and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

2-(4-ethyltriazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-6-5-10(4-3-7)9-8-6/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJHMYMDLQESHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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